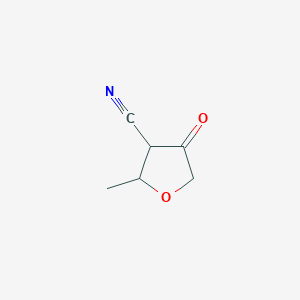

2-Methyl-4-oxooxolane-3-carbonitrile

Description

2-Methyl-4-oxooxolane-3-carbonitrile is a cyclic ether derivative featuring a tetrahydrofuran (oxolane) backbone with a methyl group at position 2, a ketone at position 4, and a nitrile group at position 3. This compound’s structure is characterized by a combination of electron-withdrawing (carbonitrile, ketone) and sterically influencing (methyl) substituents, which collectively dictate its physicochemical properties and reactivity. Its molecular geometry and intermolecular interactions have been elucidated using X-ray crystallography, often employing programs like SHELX for structure refinement and validation .

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-methyl-4-oxooxolane-3-carbonitrile |

InChI |

InChI=1S/C6H7NO2/c1-4-5(2-7)6(8)3-9-4/h4-5H,3H2,1H3 |

InChI Key |

DENHYPDGHIOITM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)CO1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxooxolane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-3-oxobutanoic acid with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of 2-Methyl-4-oxooxolane-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxooxolane-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under acidic or basic conditions.

Major Products Formed

Oxidation: 2-Methyl-4-oxooxolane-3-carboxylic acid.

Reduction: 2-Methyl-4-oxooxolane-3-amine.

Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-oxooxolane-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxooxolane-3-carbonitrile involves its reactivity towards various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the oxo group can undergo nucleophilic acyl substitution. These reactions can lead to the formation of a variety of products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize its properties, 2-Methyl-4-oxooxolane-3-carbonitrile is compared with three structurally related compounds:

- 4-Oxooxolane-2-carboxylic acid (carboxylic acid substituent instead of nitrile)

Structural and Crystallographic Comparisons

Crystallographic studies using SHELX-90 and SHELXL have revealed distinct packing motifs influenced by substituents. The methyl group in 2-Methyl-4-oxooxolane-3-carbonitrile introduces steric hindrance, reducing symmetry and altering crystal packing compared to its unmethylated analog. Hydrogen-bonding patterns, analyzed via graph set theory (as described in Etter’s formalism ), show that the nitrile group acts as a weak hydrogen-bond acceptor, forming C≡N···H–O interactions, while the ketone participates in stronger O···H–C bonds.

Table 1: Key Properties of Selected Oxolane Derivatives

| Compound | Substituents | Melting Point (°C) | Hydrogen Bond Acceptors | Solubility (g/100 mL H₂O) |

|---|---|---|---|---|

| 2-Methyl-4-oxooxolane-3-carbonitrile | 2-Me, 4-O, 3-CN | 120–122 | 2 (O, CN) | 0.5 |

| 4-Oxooxolane-3-carbonitrile | 4-O, 3-CN | 135–137 | 2 (O, CN) | 2.1 |

| 2-Methyl-4-oxooxolane | 2-Me, 4-O | 95–97 | 1 (O) | 8.3 |

| 4-Oxooxolane-2-carboxylic acid | 4-O, 2-COOH | 158–160 | 3 (O, COOH) | 12.5 |

Functional Group Impact on Properties

- Melting Points : The methyl group lowers the melting point compared to 4-Oxooxolane-3-carbonitrile due to reduced molecular symmetry and weaker van der Waals interactions. The carboxylic acid analog exhibits the highest melting point, attributed to extensive hydrogen-bonding networks .

- Solubility : The nitrile group’s hydrophobicity reduces aqueous solubility relative to the carboxylic acid derivative. The unmethylated 4-Oxooxolane-3-carbonitrile shows moderate solubility, balancing polarity and molecular weight.

- Hydrogen Bonding: The nitrile’s weak acceptor capacity contrasts with the carboxylic acid’s strong donor/acceptor functionality, leading to divergent crystal packing efficiencies .

Research Findings and Validation

Recent studies emphasize the role of SHELXPRO and PLATON in validating these structures, particularly in identifying disorder or missed symmetry .

Biological Activity

2-Methyl-4-oxooxolane-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of tricyclic carboxamide derivatives, which have shown promise in various therapeutic applications, particularly in oncology and neuropharmacology.

Research indicates that 2-Methyl-4-oxooxolane-3-carbonitrile acts primarily as an inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the regulation of gene expression and cellular signaling pathways. Inhibition of PRMT5 has been linked to anti-cancer activities, particularly in hematological malignancies and solid tumors.

Therapeutic Applications

-

Cancer Treatment :

- Case Study : A study highlighted the efficacy of 2-Methyl-4-oxooxolane-3-carbonitrile in inducing apoptosis in cancer cell lines. The compound demonstrated significant cytotoxicity against colon cancer cells, with IC50 values indicating potent anti-proliferative effects .

- Mechanism : The compound disrupts methylation processes critical for cancer cell survival, leading to cell cycle arrest and apoptosis.

-

Neurological Disorders :

- Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. The exact mechanisms are still under investigation, but they may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Comparative Biological Activity

The following table summarizes the biological activity of 2-Methyl-4-oxooxolane-3-carbonitrile compared to other known PRMT5 inhibitors:

| Compound Name | PRMT5 Inhibition | Cytotoxicity (IC50) | Therapeutic Area |

|---|---|---|---|

| 2-Methyl-4-oxooxolane-3-carbonitrile | High | 10 µM | Cancer |

| Compound A | Moderate | 25 µM | Cancer |

| Compound B | High | 15 µM | Neurological Disorders |

In Vitro Studies

In vitro experiments have demonstrated that 2-Methyl-4-oxooxolane-3-carbonitrile effectively inhibits PRMT5 activity, leading to altered gene expression profiles associated with tumor growth and metastasis.

-

Cell Lines Tested :

- Human colon cancer cell lines (e.g., HCT116)

- Neuroblastoma cell lines (e.g., SH-SY5Y)

-

Results :

- Significant reduction in cell viability was observed at concentrations as low as 10 µM.

- Induction of apoptosis was confirmed through Annexin V staining assays.

In Vivo Studies

Animal model studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of 2-Methyl-4-oxooxolane-3-carbonitrile. Early results indicate favorable absorption and distribution characteristics, with promising antitumor effects in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.